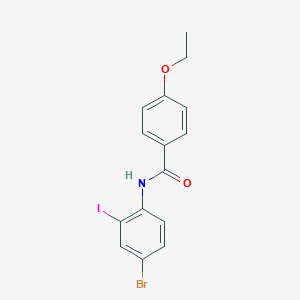![molecular formula C14H22INO3 B283282 2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol is a chemical compound commonly known as EIBO. It is a selective inhibitor of the cholesterol transporter Niemann-Pick C1-like 1 (NPC1L1) and has been extensively studied for its potential therapeutic application in treating hypercholesterolemia and other related disorders.
Mécanisme D'action
EIBO acts as a selective inhibitor of the 2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol transporter, which is expressed in the small intestine and plays a key role in the absorption of cholesterol from the diet. By inhibiting this transporter, EIBO reduces the absorption of cholesterol and other sterols from the intestine, leading to a decrease in the levels of LDL cholesterol in the blood.
Biochemical and Physiological Effects:
EIBO has been shown to significantly reduce the levels of LDL cholesterol in the blood in both animal and human studies. It has also been shown to have a favorable safety profile and is well-tolerated by patients. In addition to its cholesterol-lowering effects, EIBO has also been shown to have anti-inflammatory and anti-oxidant properties, which may have additional health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
EIBO is a highly selective inhibitor of the 2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol transporter, which makes it an ideal tool for studying the role of this transporter in cholesterol absorption and metabolism. However, its synthesis is complex and requires multiple steps, which may limit its availability for certain experiments. In addition, EIBO may have off-target effects on other transporters and enzymes, which may complicate the interpretation of results.
Orientations Futures
Future research on EIBO may focus on its potential therapeutic application in treating other disorders, such as non-alcoholic fatty liver disease and atherosclerosis. In addition, further studies may be needed to elucidate the precise mechanism of action of EIBO and to identify potential off-target effects. Finally, the development of more efficient synthesis methods for EIBO may increase its availability and facilitate further research.
Conclusion:
EIBO is a promising compound with potential therapeutic application in treating hypercholesterolemia and other related disorders. Its selective inhibition of the 2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol transporter makes it an ideal tool for studying cholesterol absorption and metabolism. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of EIBO involves a multi-step process that includes the reaction of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with 1,4-butanediol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the intermediate with 2-(dimethylamino)ethylamine.
Applications De Recherche Scientifique
EIBO has been extensively studied for its potential therapeutic application in treating hypercholesterolemia and other related disorders. It acts by selectively inhibiting the 2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol transporter, which is responsible for the absorption of cholesterol from the intestine. This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol in the blood, which is a major risk factor for cardiovascular disease.
Propriétés
Formule moléculaire |
C14H22INO3 |
|---|---|
Poids moléculaire |
379.23 g/mol |
Nom IUPAC |
2-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C14H22INO3/c1-4-11(9-17)16-8-10-6-12(15)14(18-3)13(7-10)19-5-2/h6-7,11,16-17H,4-5,8-9H2,1-3H3 |
Clé InChI |
QUCCOJZVWGWNSM-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)I)OC)OCC |
SMILES canonique |
CCC(CO)NCC1=CC(=C(C(=C1)I)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)

![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)